8-Bromo-1,6-naphthyridin-2-amine
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Overview
Description
8-Bromo-1,6-naphthyridin-2-amine: is a heterocyclic compound with the molecular formula C8H6BrN3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,6-naphthyridin-2-amine typically involves the bromination of 1,6-naphthyridin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations. Continuous flow reactors might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 8-Bromo-1,6-naphthyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the naphthyridine ring.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 8-Bromo-1,6-naphthyridin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows for modifications that can enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its stable aromatic structure and reactivity.
Mechanism of Action
The mechanism of action of 8-Bromo-1,6-naphthyridin-2-amine and its derivatives often involves interaction with biological macromolecules such as proteins or nucleic acids. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The naphthyridine core can intercalate with DNA or inhibit enzymes by occupying the active site.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,8-naphthyridin-2-amine
- 8-Bromo-1,7-naphthyridin-6-amine
- 1,6-naphthyridin-2-amine
- 1,5-Naphthyridin-3-amine
Uniqueness
8-Bromo-1,6-naphthyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its isomers, the position of the bromine atom and the amine group can result in different binding modes and selectivity profiles in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C8H6BrN3 |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
8-bromo-1,6-naphthyridin-2-amine |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-11-3-5-1-2-7(10)12-8(5)6/h1-4H,(H2,10,12) |
InChI Key |
DSKYYPPTFGPHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=NC=C21)Br)N |
Origin of Product |
United States |
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